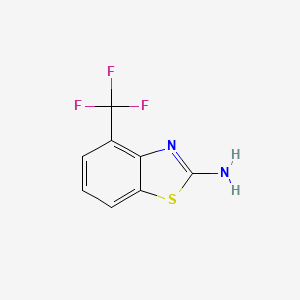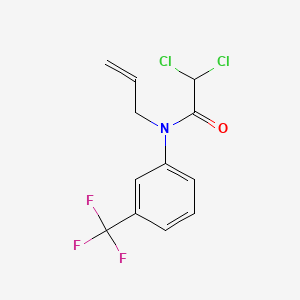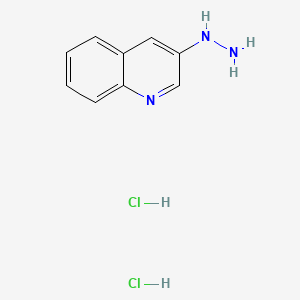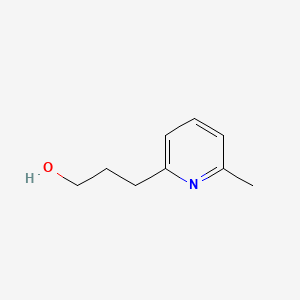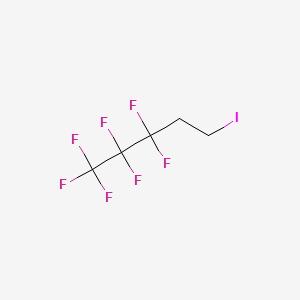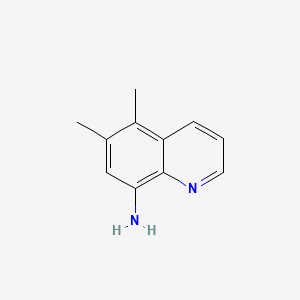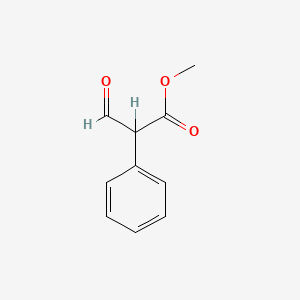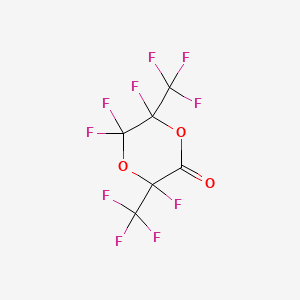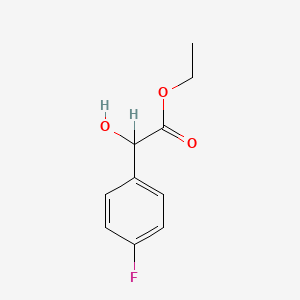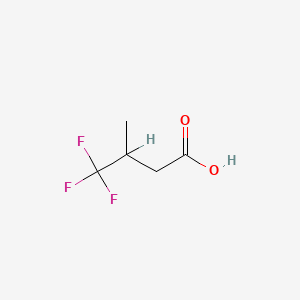
4,4,4-三氟-3-甲基丁酸
描述
3-(Trifluoromethyl)butyric acid is a chemical compound that is part of the broader class of trifluoromethylated organic compounds. These compounds are characterized by the presence of a trifluoromethyl group (-CF3), which is known for its electron-withdrawing properties and its ability to influence the physical and chemical behavior of molecules.
Synthesis Analysis
The synthesis of compounds related to 3-(trifluoromethyl)butyric acid can be complex, involving multiple steps and reagents. For instance, the synthesis of 3-(trifluoromethyl)pyrrole is achieved from t-butyl (E)-4,4,4-trifluorobutenoate and tosylmethylisocyanide via decarboxylation, yielding a related pyrrole-3-carboxylic acid . Another related synthesis involves the use of (trifluoromethyl)trimethylsilane as a trifluoromethylating agent to produce γ-trifluoromethyl α,β-unsaturated γ-butyrolactones, which shares a structural motif with 3-(trifluoromethyl)butyric acid .
Molecular Structure Analysis
The molecular structure of 3-(trifluoromethyl)butyric acid and related compounds is significantly influenced by the trifluoromethyl group. This group is highly electronegative, which can lead to increased acidity of the compound and influence its reactivity. The presence of this group can also affect the molecular geometry, making it more rigid and potentially affecting the compound's interactions with other molecules.
Chemical Reactions Analysis
Trifluoromethylated compounds participate in various chemical reactions. For example, the triflic acid (CF3SO3H) promoted cyclizations of 2-styrylbiaryls to synthesize polycyclic aromatic compounds . The Lewis acidity of compounds like tris(pentafluorophenyl)borane can catalyze reactions such as hydrometallation, alkylations, and aldol-type reactions . These examples demonstrate the versatility of trifluoromethylated compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(trifluoromethyl)butyric acid are influenced by the trifluoromethyl group. This group's strong electron-withdrawing nature can increase the compound's acidity, making it a stronger acid than its non-fluorinated analogs. The presence of the trifluoromethyl group can also affect the boiling point, solubility, and stability of the compound, making it more suitable for certain chemical applications.
科学研究应用
植物生长调节
4,4,4-三氟-3-甲基丁酸已被发现对植物生长调节具有显著影响 . 它已被合成并用作一种新型氟化植物生长调节剂 . 该化合物对白菜、生菜和水稻等多种植物表现出明显的促进根系生长的活性 .
根系伸长促进
该化合物已被发现能够促进水稻幼苗的根系伸长 . 持续供应10–5 mol L–1的该化合物导致幼苗根系伸长促进约80% . 这种根细胞的大幅度垂直伸长显然导致根系直径变细15%,并抑制根毛的形成 .
离子吸收增强
4,4,4-三氟-3-甲基丁酸已被发现影响水稻幼苗的离子吸收 . 在持续供应10–5 mol L–1的该化合物使根系伸长增加80%的情况下,K+和NO3 −的吸收量急剧下降 . 但是,在供应该化合物使根系伸长增加40%的情况下,两种离子的吸收量均显着增加。
安全和危害
3-(Trifluoromethyl)butyric acid is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
4,4,4-trifluoro-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-3(2-4(9)10)5(6,7)8/h3H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZMMBKGTNDVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956279 | |
| Record name | 4,4,4-Trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
348-75-4 | |
| Record name | 3-(Trifluoromethyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000348754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4,4-Trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40956279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 3-trifluoromethylbutyric acid in the synthesis of fluorinated amino acids?
A1: 3-Trifluoromethylbutyric acid serves as a key starting material for synthesizing fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine. [] These fluorinated amino acids are valuable tools in medicinal chemistry and chemical biology due to the unique properties fluorine imparts on biological molecules.
Q2: Can you describe a specific synthetic route using 3-trifluoromethylbutyric acid to produce these fluorinated amino acids?
A2: A stereoselective synthesis utilizes 3-trifluoromethylbutyric acid as the starting point. It involves a multi-step process: conversion to a chiral oxazoline, SeO2-promoted oxidative rearrangement to the dihydro-2H-oxazinone, face-selective hydrogenation of the C=N bond, followed by hydrogenolysis-hydrolysis. [] This method highlights the versatility of 3-trifluoromethylbutyric acid as a building block for complex molecule synthesis.
Q3: Are there any challenges associated with this synthetic approach?
A3: One limitation is the tendency of the intermediate beta-trifluoromethyldihydrooxazinone to undergo imine-enamine isomerization. [] Managing this isomerization is crucial for achieving high yields and stereoselectivity in the final fluorinated amino acid product.
Q4: What are the potential applications of the fluorinated amino acids synthesized using 3-trifluoromethylbutyric acid?
A4: Fluorinated amino acids find applications in various fields:
Q5: Where can I find more information about 3-Trifluoromethylbutyric acid and its applications?
A5: Resources like the Semantic Scholar database offer publications detailing the synthesis and applications of 3-trifluoromethylbutyric acid. [, , ] Additionally, chemical suppliers often provide technical data sheets and safety information for this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

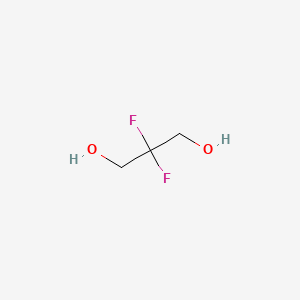
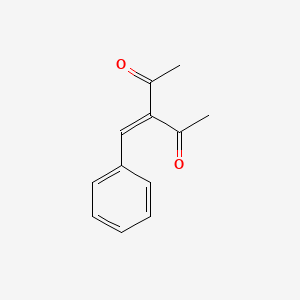
![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)
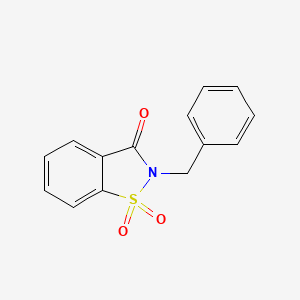
![Acetamide, n-[4-(octyloxy)phenyl]-](/img/structure/B1295114.png)
